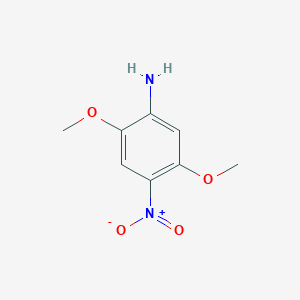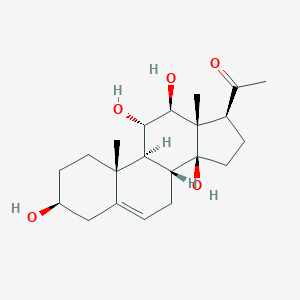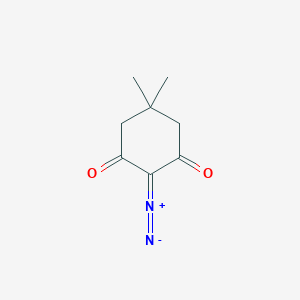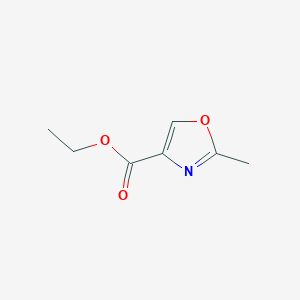
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide, commonly known as DMAP, is a chemical compound that has been widely used in scientific research. It is a tertiary amine that is often used as a catalyst in organic synthesis reactions. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Mecanismo De Acción
The mechanism of action of DMAP as a catalyst is not fully understood, but it is believed to act as a nucleophilic catalyst, facilitating the transfer of protons or electrons between reactants. DMAP has a unique structure that allows it to participate in a variety of chemical reactions, making it a valuable tool in the development of new compounds.
Efectos Bioquímicos Y Fisiológicos
DMAP has not been extensively studied for its biochemical and physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. However, it should be handled with care as it is a highly reactive compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAP has several advantages as a catalyst in lab experiments. It is relatively inexpensive and readily available, making it a popular choice for many researchers. It is also highly reactive and can be used in a variety of chemical reactions. However, DMAP has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be difficult to remove from reaction mixtures.
Direcciones Futuras
There are several future directions for the use of DMAP in scientific research. One potential application is in the development of new synthetic methodologies. DMAP could be used to facilitate the synthesis of new compounds that are difficult to produce using existing methods. Another potential application is in the development of new materials. DMAP could be used to synthesize new polymers with unique properties. Finally, DMAP could be used in the development of new pharmaceuticals. It could be used to optimize existing synthetic processes or to develop new synthetic routes for the production of new drugs.
Métodos De Síntesis
DMAP can be synthesized using a variety of methods, but the most common method involves the reaction of 2-dimethylaminoethanol with 1-naphthaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with 2-bromopentanenitrile to produce DMAP.
Aplicaciones Científicas De Investigación
DMAP has been widely used in scientific research as a catalyst in a variety of organic synthesis reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. DMAP has also been used in the development of new synthetic methodologies and in the optimization of existing synthetic processes.
Propiedades
Número CAS |
1606-10-6 |
|---|---|
Nombre del producto |
5-(Dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
Fórmula molecular |
C20H28N2O |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-15(2)20(19(21)23,13-8-14-22(3)4)18-12-7-10-16-9-5-6-11-17(16)18/h5-7,9-12,15H,8,13-14H2,1-4H3,(H2,21,23) |
Clave InChI |
RZSORVHEEUIBGM-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
SMILES canónico |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Sinónimos |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)